(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a methoxybenzylidene group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Shows promise as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-chlorobenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
Uniqueness
The presence of the methoxy group in (2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct pharmacological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N2O3S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-8-2-11(3-9-14)10-15-16(21)19-17(23-15)18-12-4-6-13(20)7-5-12/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
InChI Key |
ACYPWCBMXGKTQA-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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